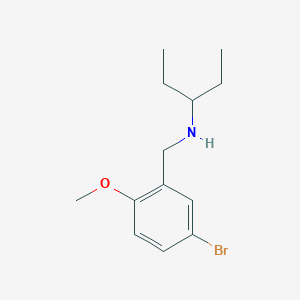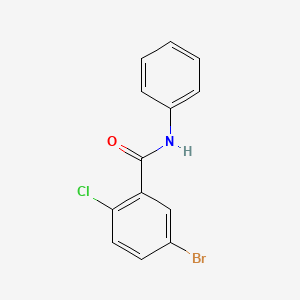
3-(4-bromofenil)-1-fenil-1H-pirazol-5-amina
Descripción general
Descripción
3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromophenyl group at the third position and a phenyl group at the first position of the pyrazole ring
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials, including liquid crystals and polymers. Its unique structural properties contribute to the desired characteristics of these materials.
Mecanismo De Acción
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, pyrazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The bromophenyl group in the compound could potentially affect its pharmacokinetic properties. For example, bromine atoms are often added to pharmaceuticals to increase their lipophilicity, which can enhance absorption and distribution .
Análisis Bioquímico
Biochemical Properties
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the levels of ROS, which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to apoptosis or programmed cell death. Furthermore, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine has been reported to affect the activity of enzymes involved in cellular metabolism, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, the compound can bind to specific proteins and enzymes, altering their activity and function. For instance, it can interact with ROS, leading to oxidative stress and subsequent cellular damage . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and toxicity. In vitro studies have shown that the compound can induce oxidative stress and cellular damage within a short period . Long-term exposure to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can lead to adaptive responses in cells, such as the upregulation of antioxidant enzymes to counteract oxidative stress . In vivo studies have also demonstrated that prolonged exposure to the compound can result in chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxicity and adverse effects. For example, high doses of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine have been associated with neurotoxicity, hepatotoxicity, and renal toxicity in animal models . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure to the compound .
Metabolic Pathways
3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid (TCA) cycle . These interactions can alter metabolic flux and energy production within cells. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can affect the levels of metabolites, such as ATP, NADH, and reactive oxygen species, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, mitochondria, and nucleus . The distribution of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine within cells can influence its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress .
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can interact with mitochondrial proteins and enzymes . This localization can influence mitochondrial function and energy production. Additionally, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine can be found in the nucleus, where it can affect gene expression and DNA repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of 4-bromoacetophenone with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution typically requires a strong base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Phenyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparación Con Compuestos Similares
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the heterocyclic ring structure.
4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group but with a thiazole ring instead of a pyrazole ring.
Uniqueness: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHODSBVRNGXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360929 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201735-04-8 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)







![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)



